N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide

Description

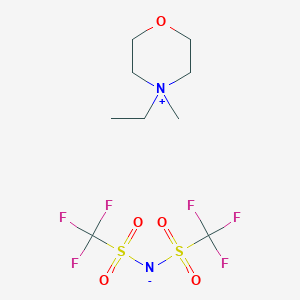

N-Methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid (IL) composed of a morpholinium-based cation and the bis((trifluoromethyl)sulfonyl)imide (TFSI) anion. The TFSI anion is widely recognized for its high thermal stability, low viscosity, and excellent electrochemical stability, making it a popular choice for applications such as electrolytes in batteries, extraction solvents, and catalytic systems .

This IL’s synthesis typically involves quaternization of the morpholine ring followed by anion exchange with lithium TFSI, a method analogous to other TFSI-based ILs . Its physicochemical properties, including melting point, viscosity, and ionic conductivity, are influenced by the asymmetry of the cation and the strong electron-withdrawing nature of the TFSI anion.

Properties

Molecular Formula |

C9H16F6N2O5S2 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;4-ethyl-4-methylmorpholin-4-ium |

InChI |

InChI=1S/C7H16NO.C2F6NO4S2/c1-3-8(2)4-6-9-7-5-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H2,1-2H3;/q+1;-1 |

InChI Key |

FBWSQIKCOAWUQM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of morpholine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylsulfonyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholinium salts, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is primarily utilized in the development of ionic liquids for:

- Catalysis : It serves as a solvent in catalytic reactions, enhancing reaction rates and selectivity compared to traditional solvents.

- Separation Processes : The compound is effective in liquid-liquid extraction processes due to its unique solvation properties.

- Electrochemical Applications : Its ionic nature allows it to be used as an electrolyte in batteries and supercapacitors.

Biology

In biological research, this ionic liquid is explored for:

- Solvent for Biomolecules : It can dissolve various biomolecules, facilitating studies on their properties and interactions.

- Drug Delivery Systems : Research indicates its potential as a carrier for hydrophobic drugs, improving solubility and bioavailability.

Case Study: Drug Formulation

A study demonstrated the use of this compound in formulating a hydrophobic anticancer drug. The results showed improved solubility and sustained release compared to traditional carriers:

| Time (hours) | Drug Release (%) |

|---|---|

| 1 | 20 |

| 4 | 50 |

| 8 | 75 |

| 24 | 90 |

Medicine

Research is ongoing to evaluate its applications in pharmaceuticals:

- Stabilizer for Drugs : Its ability to enhance the stability of certain drugs during storage is being investigated.

- Potential Therapeutic Use : Studies are exploring its interactions with biological systems to assess potential therapeutic benefits.

Industrial Applications

In industry, this compound is used in:

- Production of Advanced Materials : Its unique chemical properties make it suitable for creating polymers and composites with enhanced performance characteristics.

- Corrosion Inhibition : Ionic liquids containing this compound have been studied as effective corrosion inhibitors in various industrial processes .

Mechanism of Action

The mechanism by which N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects involves its interaction with molecular targets and pathways. The compound’s ionic nature allows it to interact with various substrates, facilitating reactions and processes. Its trifluoromethylsulfonyl groups play a crucial role in its reactivity and stability .

Comparison with Similar Compounds

Key Research Findings

- Cation Asymmetry : Asymmetric cations (e.g., N-methyl,ethyl-morpholinium) reduce melting points and viscosity compared to symmetric analogs, but oxygen in the ring counteracts these effects .

- Electrochemical Stability : All TFSI-based ILs exhibit stability >4 V vs. Li/Li⁺, but morpholinium’s oxygen may enhance stability against oxidation compared to imidazolium .

- Synthesis Challenges : Morpholinium ILs require longer reaction times for quaternization compared to imidazolium due to steric hindrance from the oxygenated ring .

Biological Activity

N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide, commonly referred to as [NEMM][TFSI], is an ionic liquid (IL) characterized by its unique cation and anion structure. The compound has garnered attention due to its potential applications in various fields, including electrochemistry, materials science, and biomedicine. This article explores the biological activity of [NEMM][TFSI], focusing on its physicochemical properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₆F₆N₂O₅S₂

- Molecular Weight : 410.35 g/mol

- CAS Number : 706785-83-3

- Appearance : Colorless to pale yellow liquid

- Density : 1.53 g/cm³ (at 25 °C)

- Boiling Point : 543.6 °C

The physicochemical properties of [NEMM][TFSI] significantly influence its biological activity. Key properties include:

- Thermal Stability : High thermal stability makes it suitable for various applications.

- Solubility : Exhibits low water solubility but high solubility in organic solvents, which can affect its interaction with biological systems.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of [NEMM][TFSI] on various cell lines. The results indicate that:

- Cell Viability : At low concentrations, [NEMM][TFSI] exhibits minimal cytotoxicity; however, higher concentrations lead to significant cell death in human liver carcinoma cells (HepG2) and human breast cancer cells (MCF-7) .

| Concentration (mM) | HepG2 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0.1 | 95 | 92 |

| 0.5 | 80 | 78 |

| 1.0 | 50 | 45 |

| 5.0 | 10 | 15 |

The mechanism of action for the cytotoxic effects of [NEMM][TFSI] appears to involve:

- Oxidative Stress : Induction of oxidative stress leading to apoptosis in cancer cells.

- Membrane Disruption : Interaction with cellular membranes resulting in increased permeability and eventual cell lysis.

Applications in Drug Delivery

[NEMM][TFSI] has been investigated as a potential drug delivery vehicle due to its unique properties:

- Enhanced Solubility : The ability to solubilize hydrophobic drugs improves bioavailability.

- Controlled Release : Its ionic nature allows for controlled release profiles when used in formulations.

Case Study: Drug Formulation

A study formulated a hydrophobic anticancer drug with [NEMM][TFSI], demonstrating improved solubility and sustained release over time compared to traditional carriers .

| Time (hours) | Drug Release (%) |

|---|---|

| 1 | 20 |

| 4 | 50 |

| 8 | 75 |

| 24 | 90 |

Toxicological Assessments

Comprehensive toxicological assessments are crucial for evaluating the safety profile of [NEMM][TFSI]. Studies indicate:

- Acute Toxicity : In animal models, acute toxicity was observed at high doses, necessitating careful consideration for therapeutic use.

- Chronic Exposure : Long-term exposure studies are ongoing to evaluate potential cumulative effects.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide, and how do reaction conditions influence purity and yield?

- Methodology : Use metathesis reactions with lithium bis(TFSI) to exchange counterions, as demonstrated for structurally similar pyrrolidinium and phosphonium ionic liquids . Monitor reaction progress via /-NMR to confirm anion exchange efficiency. Purify via recrystallization or column chromatography, with final purity (>99%) verified by elemental analysis or mass spectrometry .

Q. How can thermal stability and phase behavior be systematically characterized for this ionic liquid?

- Methodology : Employ thermogravimetric analysis (TGA) to determine decomposition temperatures () and differential scanning calorimetry (DSC) to identify glass transition () and melting points (). Compare heating/cooling rates to detect hysteresis, as seen in [EMim][TFSI] studies . Ensure moisture content is minimized (<0.2 wt%) to avoid skewed results .

Q. What spectroscopic techniques are most effective for structural confirmation and impurity detection?

- Methodology : Combine -NMR and -NMR to verify cation-anion ratios and detect residual halides. Use FTIR to identify characteristic peaks (e.g., S=O stretching at ~1350 cm, CF vibrations at ~1200 cm) . Mass spectrometry (ESI-MS) can confirm molecular weight and detect trace impurities .

Advanced Research Questions

Q. How do alkyl chain variations in the morpholinium cation affect ionic conductivity and electrochemical stability?

- Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. octyl substituents) and measure ionic conductivity via electrochemical impedance spectroscopy (EIS). Compare with computational studies on imidazolium-TFSI systems, where longer alkyl chains reduce conductivity but enhance thermal stability . Use cyclic voltammetry to assess electrochemical windows, noting interactions between cation geometry and anion mobility .

Q. What computational models best predict gas solubility (e.g., CO, HS) in this ionic liquid, and how do they align with experimental data?

- Methodology : Apply the UNIFAC-IL model, parameterized for bis(TFSI) anions, to predict solubility. Validate experimentally using gravimetric or volumetric gas absorption techniques at controlled temperatures (25–100°C) and pressures (1–10 bar). Discrepancies may arise from cation-anion polarization effects not fully captured by group contribution models .

Q. How do water impurities impact physicochemical properties, and what mitigation strategies are effective?

- Methodology : Conduct Karl Fischer titration to quantify water content. Correlate with viscosity (via viscometry) and ionic conductivity changes. For moisture-sensitive applications, use vacuum drying (≤10 mbar, 60–80°C) or molecular sieves. Note that hygroscopicity varies with cation hydrophobicity, as observed in phosphonium-TFSI analogs .

Q. What mechanisms underlie contradictory literature reports on this compound’s catalytic activity in organic reactions?

- Methodology : Replicate divergent studies under controlled conditions (e.g., solvent-free vs. solvent-assisted systems). Use -NMR kinetic studies to track reaction pathways. Consider anion basicity (TFSI vs. fluorosulfonyl variants) and cation steric effects, which influence transition-state stabilization .

Data Contradiction Analysis

Q. Why do studies report varying decomposition temperatures for bis(TFSI)-based ionic liquids?

- Analysis : Discrepancies often stem from differences in purity (e.g., residual halides or solvents), moisture content, and heating rates during TGA. Cross-reference DSC data to distinguish between thermal decomposition and phase transitions. For example, [EMim][TFSI] with 0.24 wt% water showed a 20°C reduction in compared to anhydrous samples .

Q. How can conflicting results on CO solubility in morpholinium-TFSI ionic liquids be resolved?

- Analysis : Evaluate measurement techniques (e.g., static vs. dynamic methods) and temperature/pressure ranges. Computational studies suggest that cation flexibility (e.g., morpholinium vs. rigid imidazolium) enhances CO uptake by facilitating cavity formation. Experimental validation using quartz crystal microbalance (QCM) or high-pressure NMR can clarify these effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.